(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical and Chemical Properties Analysis
This would involve studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Enzyme Inhibition and Antioxidant Activities
Compounds structurally related to "(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-nitrophenyl)methanone" have been explored for their enzyme inhibition capabilities. For instance, a study reported the synthesis of hindered phenolic aminothiazoles, demonstrating significant α-glucosidase and α-amylase inhibitory activities. These compounds, serving as molecular hybrids of hindered phenolic and 2-aminothiazole moieties, showcase potential in managing carbohydrate metabolism disorders. Additionally, their antioxidant activities were evaluated, with some derivatives exhibiting superior antioxidant effects compared to established antioxidants (Satheesh et al., 2017).
Antimicrobial and Antiviral Properties
Novel series of compounds including 1-(aryl)-2-(1H-imidazol-1-yl)methanones have been synthesized and characterized, revealing significant antibacterial activities. These studies aim to develop new broad-spectrum antibiotics, highlighting the antimicrobial potential of these compounds (Chandra et al., 2020). Moreover, some benzimidazole derivatives showed selective activity against fungal strains, suggesting further development as antifungal agents (Sharma et al., 2009).
Synthesis of Complex Molecules
Research also delves into the synthesis of complex molecules for various applications. For example, the synthesis of six- to nine-membered ring oximinoorthodithiolactones via the cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid is reported, showcasing the versatility of these compounds in synthesizing cyclic orthothioesters with potential application in medicinal chemistry and material science (Coustard, 2001).
Biological Evaluation and Docking Studies
Pyrazoline derivatives, for instance, have been synthesized and evaluated for their anti-inflammatory and antibacterial activities. Microwave-assisted synthesis has proven effective, yielding higher efficiency and environmentally friendly processes. Docking studies of these compounds reveal promising interactions with biological targets, suggesting their potential as molecular templates for developing new therapeutic agents (Ravula et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-18-11-12-6-7-13(11)10(15)8-4-2-3-5-9(8)14(16)17/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRFQCROLKWWMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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